molecular formula C6H10N2O B1587246 (1-ethyl-1H-pyrazol-4-yl)methanol CAS No. 905307-04-2

(1-ethyl-1H-pyrazol-4-yl)methanol

Cat. No. B1587246
M. Wt: 126.16 g/mol
InChI Key: GRNICTDYQNKYHH-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-pyrazol-4-yl)methanol” is a member of pyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Synthesis Analysis

The synthesis of “(1-ethyl-1H-pyrazol-4-yl)methanol” involves several steps. The yield is around 85% and the product appears as a white solid . The IR spectrum shows peaks at 3433 cm^-1 (NH), 2960 cm^-1 (C–H), 1624 cm^-1 (C=N), among others .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-pyrazol-4-yl)methanol” can be found in various databases . The molecular formula is C6H10N2O.


Chemical Reactions Analysis

“(1-ethyl-1H-pyrazol-4-yl)methanol” has been used in various chemical reactions. For example, it has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . It has also been used in the synthesis of novel compounds with antileishmanial and antimalarial activity .


Physical And Chemical Properties Analysis

“(1-ethyl-1H-pyrazol-4-yl)methanol” has a density of 1.1±0.1 g/cm^3, a boiling point of 252.6±15.0 °C at 760 mmHg, and a flash point of 106.6±20.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds derived from pyrazol-4-yl methanol, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have shown significant potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, while also displaying good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fluorescent Compounds

Pyrazol-4-yl methanol derivatives have been utilized in the synthesis of fluorescent compounds. These have applications in UV-vis absorption and fluorescence spectroscopy, contributing to the development of fluorescent probes for biological imaging (Zheng et al., 2011).

Platinum Group Metal Complexes

Pyrazol-4-yl methanol derivatives have been used in the synthesis of platinum group metal complexes. These complexes are characterized by unique spectral properties and have potential applications in catalysis and material science (Sairem et al., 2012).

Eco-friendly Synthesis of Heterocyclic Systems

The eco-friendly synthesis of heterocyclic pyrazolyl α-amino esters derivatives has been achieved using pyrazol-4-yl methanol. This approach contributes to the development of new active biomolecules and has applications in medicinal chemistry (Mabrouk et al., 2020).

Ultrasound Irradiation in Synthesis

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from pyrazol-4-yl methanol under ultrasound irradiation. This technique offers advantages in terms of reaction time reduction and yield improvement, with potential applications in pharmaceutical synthesis (Machado et al., 2011).

Catecholase Activity Investigations

Pyrazol-4-yl methanol derivatives have been investigated for their catecholase activities. These studies are significant in understanding enzymatic reactions and developing synthetic enzymes for various applications (Mouadili et al., 2013).

Spin State Behaviour in Iron(II) Complexes

The spin state behaviour of iron(II) complexes containing pyrazol-4-yl methanol derivatives has been studied. This research provides insights into the properties of transition metal complexes, which can be applied in material sciences and magnetic studies (Cook & Halcrow, 2015).

Safety And Hazards

“(1-ethyl-1H-pyrazol-4-yl)methanol” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

(1-ethylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNICTDYQNKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405679
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-pyrazol-4-yl)methanol

CAS RN

905307-04-2
Record name 1-Ethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905307-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (7.19 g) was suspended in tetrahydrofuran (400 mL). To the obtained mixture were added a solution (100 mL) of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (29.00 g) in tetrahydrofuran on an ice bath with stirring. After stirring the reaction mixture at room temperature for 1.5 hrs, sodium sulfate decahydrate (80 g) was added by small portions on an ice bath with stirring, and the mixture was further stirred at room temperature for 16 hrs. The solid was filtered, and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give (1-ethyl-1H-pyrazol-4-yl)methanol as a colorless oil (16.85 g, yield 78%) from a fraction eluted with ethyl acetate-methanol (1:0 to 49:1, v/v).
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Xu, AC Francis, ME Meuser… - Journal of drug …, 2018 - ncbi.nlm.nih.gov
Recent efforts by both academic and pharmaceutical researchers have focused on the HIV-1 capsid (CA) protein as a new therapeutic target. An interprotomer pocket within the …
Number of citations: 46 www.ncbi.nlm.nih.gov
P Xu - 2017 - search.proquest.com
Human immunodeficiency virus type 1 (HIV-1) is the etiologic agent responsible for the acquired immunodeficiency syndrome (AIDS) pandemic worldwide. Current therapies for HIV-1 …
Number of citations: 1 search.proquest.com

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